molecular formula C8H18O4Si B15162968 Trimethoxy(oxan-4-yl)silane CAS No. 158069-55-7

Trimethoxy(oxan-4-yl)silane

Cat. No.: B15162968
CAS No.: 158069-55-7
M. Wt: 206.31 g/mol
InChI Key: WREJUSSMWRBOJJ-UHFFFAOYSA-N
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Description

Trimethoxy(oxan-4-yl)silane is a specialized organosilicon compound that serves as a versatile building block and coupling agent in advanced materials research. This molecule features a unique bifunctional architecture combining hydrolytically reactive trimethoxysilyl groups with a tetrahydropyran (oxan-4-yl) ring system, enabling sophisticated surface modification and molecular design applications. The compound's mechanism of action follows established silane chemistry principles where the methoxy groups (-OCH3) undergo hydrolysis to form reactive silanol species that can condense with inorganic surfaces or other silanol groups, while the oxan-4-yl organic moiety provides steric bulk and potential coordination sites that influence material properties . In materials science applications, this compound functions as an effective coupling agent between organic and inorganic interfaces, similar to other trimethoxy silane derivatives documented in research. The oxan-4-yl substituent, being a cyclic ether structure, may impart distinctive polarity and conformational characteristics compared to conventional alkyl or aryl silanes, potentially influencing compatibility with polymer matrices and surface wetting behavior . Researchers utilize this compound for surface modification of metal oxides, silica nanoparticles, and other inorganic substrates to enhance interfacial adhesion in composite materials. The tetrahydropyran ring system present in the molecule offers potential coordination sites that could be exploited in designing metal-binding surfaces or catalysts supports . This silane derivative enables significant improvements in composite material performance by promoting stronger filler-matrix interactions through chemical bridging, potentially enhancing mechanical properties, moisture resistance, and long-term durability. While specific industrial applications for this exact compound are not detailed in the available literature, analogous trimethoxy silane compounds with varied organic substituents demonstrate utility in diverse fields including advanced coatings, adhesive formulations, and specialized sealants where tailored interface properties are required . The compound may also find application in surface treatment methodologies for metals including copper, aluminum, and their alloys, where silane-based treatments provide corrosion protection and promote adhesion of subsequent coatings . Researchers value this compound for its ability to impart specific surface characteristics through controlled silanization protocols, allowing precise manipulation of interfacial energy, hydrophobic/hydrophilic balance, and chemical functionality at material boundaries. The reactivity profile of this compound enables nanoparticle functionalization, surface passivation, and the development of hybrid organic-inorganic materials with customized properties. Handling requires standard precautions for moisture-sensitive organosilicon compounds, including inert atmosphere techniques for certain applications to prevent premature hydrolysis . FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE. This product is intended for laboratory research purposes only and should be handled by qualified professionals with appropriate training in chemical safety procedures. The manufacturer does not endorse any application not in compliance with applicable laws and regulations.

Properties

CAS No.

158069-55-7

Molecular Formula

C8H18O4Si

Molecular Weight

206.31 g/mol

IUPAC Name

trimethoxy(oxan-4-yl)silane

InChI

InChI=1S/C8H18O4Si/c1-9-13(10-2,11-3)8-4-6-12-7-5-8/h8H,4-7H2,1-3H3

InChI Key

WREJUSSMWRBOJJ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1CCOCC1)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethoxy(oxan-4-yl)silane can be synthesized through the reaction of silicon tetrachloride with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. Another method involves the reaction of oxan-4-yl chloride with trimethoxysilane in the presence of a base, such as triethylamine, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Trimethoxy(oxan-4-yl)silane undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and methanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The methoxy groups can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic catalysts.

    Condensation: Silanols, heat, and sometimes catalysts like acids or bases.

    Substitution: Various nucleophiles, such as amines or alcohols, under mild to moderate conditions.

Major Products

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Substitution: Functionalized silanes with different organic groups.

Scientific Research Applications

Trimethoxy(oxan-4-yl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of silane coupling agents and siloxane polymers.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Utilized in drug delivery systems and the development of biocompatible materials.

    Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of trimethoxy(oxan-4-yl)silane involves the hydrolysis of methoxy groups to form silanols, which can then condense to form siloxane bonds. This process is facilitated by the presence of water and catalysts. The compound’s ability to form strong covalent bonds with various substrates makes it valuable in applications requiring durable and stable materials.

Comparison with Similar Compounds

Comparison with Similar Trimethoxy Silanes

The following table summarizes key properties and applications of structurally analogous trimethoxy silanes, derived from the evidence provided:

Compound Name CAS No. Substituent Group Key Properties/Applications Hazards/Reactivity Source(s)
Trimethoxy(naphthalen-1-yl)silane - Naphthalen-1-yl Used in synthesis via Grignard reactions; precursor for functional materials. Flammable liquid; releases toxic gases (e.g., silicon oxides) upon combustion.
Trimethoxy(4-vinylphenyl)silane 18001-13-3 4-Vinylphenyl Clear liquid (95% purity); flash point 15°C; used in polymer crosslinking and adhesives. Highly flammable; severe eye/skin irritant; reactive with water.
Trimethoxy(pentafluorophenyl)silane 223668-64-2 Pentafluorophenyl Marketed in Southeast Asia (2014–2024); used in electronics and specialty coatings. Limited hazard data; likely reactive due to fluorinated groups.
Trimethoxy(methyl)silane 1185-55-3 Methyl Soluble in alcohols/ketones; hydrolyzes to form methanol. Used in adhesives and coatings. Flammable (flash point <23°C); releases methanol on hydrolysis; moderate toxicity.
Trimethoxy(3-isocyanopropyl)silane - 3-Isocyanopropyl Employed in PEGylation reactions for biocompatible nanomaterials. Reacts exothermically with amines; releases toxic isocyanates.
Vinyl Trimethoxy Silane 78-08-0 Vinyl Crosslinking agent for polyethylene (PEX); enhances hydrophobicity in composites. Severe fire hazard (flash point <23°C); releases formaldehyde on decomposition.
Trimethoxy(4-methoxyphenyl)silane 35692-27-4 4-Methoxyphenyl Theoretical molecular weight 228.32 g/mol; used in research for functionalized materials. Limited hazard data; likely flammable and reactive.

Key Research Findings

Reactivity and Hydrolysis: Trimethoxy silanes hydrolyze in the presence of water or moisture, forming silanol intermediates that crosslink into siloxane networks. For example, Trimethoxy(methyl)silane undergoes rapid hydrolysis, releasing methanol . This property is critical in adhesive formulations, where controlled curing is required .

Thermal and Mechanical Stability :
Fluorinated derivatives like Trimethoxy(pentafluorophenyl)silane exhibit enhanced thermal stability due to strong C-F bonds, making them suitable for high-performance coatings . In contrast, Vinyl Trimethoxy Silane improves mechanical strength in crosslinked polyethylene (PEX) by forming covalent Si-O-C bonds .

Hazard Profiles :
Most trimethoxy silanes are flammable (flash points <25°C) and reactive. For instance, Trimethoxy Silane (CAS 2487-90-3) poses severe fire risks, emits toxic silicon oxides when burned, and causes eye/skin burns . Safe handling requires inert atmospheres and dry chemical extinguishers .

Functionalization Applications: Trimethoxy(4-vinylphenyl)silane enables surface modification of TiO₂ nanoparticles for superhydrophobic coatings . Trimethoxy(octyl)silane is synthesized via nickel-catalyzed hydrosilylation, yielding non-polar surfaces for hydrophobic materials .

Q & A

Q. What are the critical safety protocols for handling Trimethoxy(oxan-4-yl)silane in laboratory settings?

this compound is highly flammable and reactive, requiring strict safety measures. Key protocols include:

  • Fire Safety : Use dry chemical, CO₂, or foam extinguishers; avoid water due to explosive reactions .
  • Spill Management : Neutralize spills with dry lime, sand, or soda ash; never use water. Ensure proper ventilation and use explosion-proof equipment during cleanup .
  • Personal Protection : Wear flame-resistant lab coats, chemical-resistant gloves, and goggles. Use emergency showers/eye wash stations for accidental exposure .
  • Storage : Keep in tightly sealed containers in cool, dry, well-ventilated areas away from oxidizers and acids .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological approaches include:

  • Spectroscopic Analysis : Use NMR (¹H, ¹³C, ²⁹Si) to confirm silane bonding and oxan-4-yl substituent orientation .
  • Chromatography : Employ GC-MS or HPLC to detect impurities, ensuring ≥95% purity for experimental reproducibility .
  • Hydrolysis Testing : Monitor reaction with controlled moisture to validate silane reactivity and stability .

Q. What are the optimal storage conditions to prevent degradation of this compound?

Degradation occurs via hydrolysis and oxidation. Best practices:

  • Moisture Control : Store under inert gas (N₂/Ar) with molecular sieves to absorb trace water .
  • Temperature : Maintain at 0–5°C to slow hydrolysis kinetics .
  • Material Compatibility : Use glass or PTFE-lined containers to avoid catalytic degradation by metals .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported reaction mechanisms of this compound with hydroxylated substrates?

Discrepancies in hydrolysis rates or bonding efficiency may arise from:

  • Substrate Surface Chemistry : Variability in hydroxyl group density on metal oxides (e.g., SiO₂ vs. TiO₂) affects silane adsorption .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance silane stability, while protic solvents (e.g., ethanol) accelerate hydrolysis .
  • Experimental Validation : Use quartz crystal microbalance (QCM) studies to quantify adsorption kinetics under controlled humidity and pH .

Q. What advanced spectroscopic techniques are suitable for analyzing hydrolysis kinetics of this compound?

Key methodologies include:

  • In Situ FTIR : Track Si-O-C bond cleavage and silanol (Si-OH) formation during hydrolysis .
  • Raman Spectroscopy : Monitor condensation reactions (e.g., Si-O-Si network formation) in real time .
  • Solid-State NMR : Characterize crosslinking density in silane-modified nanocomposites after curing .

Q. What strategies optimize surface modification efficiency of this compound on metal oxides?

Efficiency depends on:

  • Pre-Treatment : Plasma or UV-ozone activation to increase surface hydroxyl groups on substrates .
  • Reaction Medium : Use mixed solvents (e.g., toluene/water azeotrope) to balance silane solubility and hydrolysis rates .
  • Post-Grafting Annealing : Heat treatment at 80–120°C enhances covalent bonding between silane and oxide surfaces .

Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability ranges for this compound-derived coatings?

Discrepancies arise from:

  • Curing Conditions : Incomplete condensation at lower temperatures (<100°C) leaves residual methoxy groups, reducing thermal resistance .
  • Analytical Methods : TGA under N₂ may show higher stability (degradation >250°C) compared to air, where oxidation accelerates breakdown .
  • Additive Effects : Incorporation of fluorinated co-silanes (e.g., perfluorodecyl variants) can extend stability by 50–80°C .

Methodological Recommendations

  • Hazard Mitigation : Conduct reactivity tests with small quantities (<1 mL) in fume hoods to assess exothermic risks before scaling up .
  • Data Reproducibility : Standardize humidity (e.g., 40–60% RH) and substrate pretreatment protocols across experiments .
  • Collaborative Validation : Cross-reference findings with NIST databases or peer-reviewed silane studies to resolve mechanistic ambiguities .

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